molecular formula C11H20N2O2 B1400655 Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 286946-98-3

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B1400655
CAS RN: 286946-98-3
M. Wt: 212.29 g/mol
InChI Key: XRDBVKRCVDIYCZ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate (TBDCO) is an organic compound that has been used in a variety of scientific research applications. It is a highly stable compound, making it a preferred choice for laboratory experiments. TBDCO has a wide range of biological and physiological effects, making it a valuable tool for researchers in a variety of disciplines.

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate and its derivatives are primarily studied in the context of organic synthesis and molecular structure analysis. Researchers synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterizing it through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The compound's structure includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal structure (Moriguchi et al., 2014). Another study synthesized a chiral variant of this compound, highlighting its synthesis without using chiral catalysts or enzymes and characterizing its structure through similar analytical techniques (Moriguchi et al., 2014).

Asymmetric Synthesis and Catalysis

The compound and its related structures are also involved in asymmetric synthesis and catalytic processes. For instance, a study demonstrated the synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, utilizing a tert-butyl derivative as a scaffold, showcasing the compound's utility in complex organic syntheses (Brock et al., 2012). Another research explored DABCO-promoted decarboxylative acylation, indicating the involvement of structures similar to tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate in the synthesis of various amides and esters (Zhang et al., 2017).

NMR Studies and Stereochemical Analysis

In-depth NMR studies have been conducted on derivatives of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate to understand stereochemical phenomena like the anomeric and homoanomeric effects, shedding light on the electronic interactions within these molecular structures (Anderson et al., 2010). These studies are crucial for comprehending the molecular behavior and reactivity of such compounds.

Chiral Discrimination and Complexation Studies

The compound's derivatives also find applications in chiral discrimination and complexation studies, as demonstrated by research involving ternary ion-pair complexation for enantiodiscrimination and assignment of absolute configuration of hydroxy acids (Chaudhari & Suryaprakash, 2013).

properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBVKRCVDIYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

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